molecular formula C9H15N3 B2382500 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine CAS No. 92406-39-8

3-cyclopentyl-1-methyl-1H-pyrazol-5-amine

Cat. No.: B2382500
CAS No.: 92406-39-8
M. Wt: 165.24
InChI Key: PXNZHABCJRZBQO-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a cyclopentyl group at position 3 and a methyl group at position 1 of the pyrazole ring. Pyrazole scaffolds are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases and antimicrobial agents . For instance, derivatives like 4-(2H-1,3-benzodioxol-5-yl)-3-cyclopentyl-1-methyl-1H-pyrazol-5-amine (molecular weight: 286.29) are noted in kinase inhibitor research .

Properties

IUPAC Name

5-cyclopentyl-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-9(10)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNZHABCJRZBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92406-39-8
Record name 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine, which is then reacted with methyl acetoacetate to yield the desired pyrazole derivative . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyclopentyl-1-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the pyrazole ring .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine with key analogs based on substituents at positions 1 and 3, molecular weight, and biological activity:

Compound Name R1 (Position 1) R3 (Position 3) Molecular Formula Molecular Weight Key Properties/Activity References
3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine Methyl Cyclopentyl C₉H₁₅N₃ 165.24 Core structure for kinase inhibitors
3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine Phenyl Cyclopentyl C₁₄H₁₇N₃ 227.31
3-Methyl-1-phenyl-1H-pyrazol-5-amine Phenyl Methyl C₁₀H₁₁N₃ 173.21 Antimicrobial derivatives
1-(3-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine 3-Chlorobenzyl Methyl C₁₁H₁₂ClN₃ 221.69
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Methyl Pyridin-3-yl C₁₀H₁₃N₅ 203.24 ESIMS m/z 203 ([M+H])

Key Observations:

  • Position 3: Cyclopentyl substituents introduce bulkiness, which may improve target binding affinity compared to smaller groups like methyl or cyclopropyl .
  • Molecular Weight : The target compound (165.24 g/mol) is lighter than analogs with aromatic or halogenated substituents (e.g., 227.31 g/mol for the phenyl analog) .

Biological Activity

3-Cyclopentyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C9_9H15_{15}N3_3
  • SMILES : CN1C(=CC(=N1)C2CCCC2)N
  • InChI : InChI=1S/C9H15N3/c1-12-9(10)6-8(11-12)7-4-2-3-5-7/h6-7H,2-5,10H2_2

Antimicrobial Properties

Research indicates that 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine exhibits significant antimicrobial activity. Pyrazole derivatives are known to interact with bacterial cell membranes and inhibit essential enzymes, leading to bacterial cell death. In vitro studies have shown effectiveness against various strains of bacteria and fungi, suggesting potential as a therapeutic agent for infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazoles can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation. In experimental models, 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine demonstrated a reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases.

The biological activity of 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as COX and lipoxygenase (LOX), which play significant roles in inflammation and pain signaling.
  • Receptor Modulation : It may also interact with various receptors involved in pain perception and immune response modulation.

Synthesis and Chemical Reactions

The synthesis of 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine typically involves the cyclization of cyclopentanone with hydrazine derivatives under controlled conditions. The following methods are commonly used:

Synthetic Route

  • Starting Materials : Cyclopentanone and hydrazine hydrate.
  • Reaction Conditions : The reaction is typically carried out in an acidic medium to facilitate cyclization.
  • Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Types of Reactions

The compound can undergo various chemical reactions:

Reaction TypeDescription
Oxidation Can be oxidized using agents like potassium permanganate to form pyrazole oxides.
Reduction Reduction can be performed using sodium borohydride to yield reduced derivatives.
Substitution Nucleophilic substitution at the amine group can lead to various substituted pyrazoles.

Case Studies and Research Findings

Several studies have highlighted the potential applications of 3-cyclopentyl-1-methyl-1H-pyrazol-5-amine:

  • Antimicrobial Study : A study demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Model : In a model of induced inflammation, administration of the compound resulted in a notable decrease in edema compared to control groups, suggesting its efficacy in reducing inflammation.

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